3-PERFLUOROBUTYL-1,2-EPOXYPROPANE
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
Fluorinated organic compounds are integral to modern chemistry, finding applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org Perfluorinated compounds (PFCs), where all hydrogen atoms on a carbon chain are replaced by fluorine, exhibit exceptional chemical and thermal stability. numberanalytics.comwikipedia.org This stability arises from the strength of the carbon-fluorine bond, the strongest single bond in organic chemistry. enviroforensics.com These compounds are often characterized by low surface tension and high density. numberanalytics.com
The Role of the Oxirane Moiety in Chemical Transformations
The oxirane, or epoxide, ring is a three-membered cyclic ether that is a versatile intermediate in organic synthesis. mdpi.comyoutube.com The strained nature of this ring makes epoxides highly reactive towards nucleophiles, leading to ring-opening reactions that can introduce new functional groups into a molecule. mdpi.comarkat-usa.org This reactivity allows for the construction of complex molecular architectures and is a cornerstone of many synthetic strategies. mdpi.com The stereochemistry of the epoxide ring can often be controlled, enabling the synthesis of specific stereoisomers.
Overview of Perfluorinated Alkyl Chains in Enhancing Chemical Stability and Reactivity
Perfluoroalkyl (Rf) groups significantly influence the properties of the molecules to which they are attached. enviro.wiki The high electronegativity of fluorine atoms creates a strong inductive effect, which can impact the reactivity of nearby functional groups. nih.gov In the case of perfluorinated epoxides, the Rf group can enhance the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov Furthermore, the perfluorinated chain imparts increased thermal and chemical stability to the molecule. numberanalytics.com
Contextualizing 3-PERFLUOROBUTYL-1,2-EPOXYPROPANE within Fluorinated Epoxide Chemistry
This compound, also known as 1,2-epoxy-4,4,5,5,6,6,7,7,7-nonafluoroheptane, is a member of the fluorinated epoxide family. echemi.com It possesses a reactive oxirane ring and a stabilizing perfluorobutyl chain. This combination of a reactive functional group and a stabilizing moiety makes it a valuable building block in the synthesis of more complex fluorinated molecules. Its chemistry is characterized by the ring-opening reactions of the epoxide, which can be initiated by a variety of nucleophiles. nih.gov
| Property | Value |
| Molecular Formula | C7H5F9O |
| CAS Number | 81190-28-5 |
| Boiling Point | 72 °C at 50 mm Hg chemicalbook.com |
| Density | 1.545 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.317 chemicalbook.com |
Research Gaps and Future Directions in this compound Studies
While the fundamental reactivity of fluorinated epoxides is understood, there are still areas for further investigation regarding this compound. More detailed mechanistic studies of its ring-opening reactions with a wider array of nucleophiles could uncover novel synthetic pathways. Research into the polymerization of this epoxide could lead to the development of new fluorinated polymers with unique properties. Furthermore, exploring its potential applications in areas such as surface coatings and as an intermediate for creating high-energy materials could be fruitful. researchgate.net For instance, the related compound 3-perfluorohexyl-1,2-epoxypropane (B1295769) has been coated on aluminum powder and reacted with glycidyl (B131873) azide (B81097) polymer to create a core-shell high-energy material. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-4(9,1-3-2-17-3)5(10,11)6(12,13)7(14,15)16/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHWLIEBSRTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379709 | |
| Record name | 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81190-28-5 | |
| Record name | 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Reaction Mechanisms of 3 Perfluorobutyl 1,2 Epoxypropane
Nucleophilic Ring-Opening Reactions of the Epoxy Group
The epoxide ring of 3-perfluorobutyl-1,2-epoxypropane is a versatile functional group that readily reacts with a variety of nucleophiles. These reactions proceed via a nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and relieving the ring strain. The presence of the electron-withdrawing perfluorobutyl group activates the epoxide ring, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.
The reaction of fluorinated epoxides with amines and their derivatives is a well-established method for the synthesis of fluorinated β-amino alcohols, which are valuable intermediates in the development of pharmaceuticals and agrochemicals. scielo.org.mx The reaction of epoxides bearing electron-withdrawing fluoroalkyl groups with amines proceeds readily, often under mild, solvent-free conditions. scielo.org.mx
The process involves the nucleophilic attack of the amine on one of the epoxide carbons. Studies on analogous fluorinated 2,3-epoxypropanoates show that the reaction with various amines proceeds in a chemo- and regioselective manner via an SN2 mechanism. nih.govresearchgate.net For instance, the reaction of similar fluorinated epoxides with primary and secondary amines yields the corresponding 2-amino-3-hydroxypropanoates with high stereoselectivity. nih.gov However, sterically demanding secondary amines may fail to react. nih.govbeilstein-journals.org
| Nucleophile (Amine) | Product | Reaction Conditions | Yield | Reference |
| p-Anisidine | anti-2-(4-Methoxyphenylamino)-3-hydroxy-4,4,5,5,6,6,7,7,7-nonafluoroheptanoate | EtOH, reflux, 18h | 83% | nih.gov |
| Benzylamine | anti-2-(Benzylamino)-3-hydroxy-4,4,5,5,6,6,7,7,7-nonafluoroheptanoate | EtOH, reflux, 18h | 79% | nih.gov |
| Morpholine | anti-3-Hydroxy-2-morpholino-4,4,5,5,6,6,7,7,7-nonafluoroheptanoate | EtOH, reflux, 18h | 85% | nih.gov |
| Note: Data is for a structurally similar compound, ethyl (E)-4,4,5,5,6,6,7,7,7-nonafluoro-2,3-epoxyheptanoate, to illustrate the typical reactivity. |
The ring-opening of epoxides with alcohols and polyols, known as alcoholysis, yields β-hydroxy ethers. This reaction can be catalyzed by either acids or bases. Under basic or neutral conditions, the alkoxide ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring in a typical SN2 fashion. openstax.orglibretexts.org
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), can act as promoters for the ring-opening of epoxides. arkat-usa.org They enhance the electrophilicity of the epoxide through hydrogen bonding, facilitating the attack by even weak nucleophiles without the need for strong Lewis acids. arkat-usa.org While direct studies on this compound are limited, the principles of epoxide chemistry suggest it would react with alcohols to form the corresponding fluoroalkyl-substituted hydroxy ethers.
Epoxides can undergo hydrolysis to form 1,2-diols (vicinal glycols). This reaction can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack by water. libretexts.org The attack occurs via an SN2-like mechanism with backside attack, resulting in a trans-1,2-diol. libretexts.org
Under basic conditions, the hydroxide ion acts as the nucleophile, directly attacking one of the epoxide carbons. openstax.orglibretexts.org This process also follows an SN2 mechanism, with the attack occurring at the least sterically hindered carbon atom. openstax.org Given the presence of the perfluorobutyl group, the hydrolysis of this compound is expected to readily proceed to yield 3-perfluorobutyl-1,2-propanediol.
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. In base-catalyzed or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom, consistent with a standard SN2 mechanism. openstax.orglibretexts.orgyoutube.com For this compound, this would be the terminal C1 carbon of the epoxy ring.
Under acidic conditions, the regioselectivity becomes more complex. The transition state has significant carbocationic character, and the nucleophile tends to attack the carbon atom that can better stabilize a positive charge. openstax.orglibretexts.org However, the powerful electron-withdrawing nature of the perfluorobutyl group destabilizes any developing positive charge on the adjacent C2 carbon. This electronic effect strongly favors nucleophilic attack at the terminal C1 position, even under acidic conditions. This is a key difference from non-fluorinated epoxides where attack at the more substituted carbon can be preferred. nih.gov
Studies on the closely related hexafluoropropylene oxide (HFPO) show that nucleophilic attack preferentially occurs at the more substituted carbon, which is contrary to typical steric hindrance rules. mdpi.com This "abnormal" regioselectivity is attributed to a lower destabilizing distortion energy required for the attack at that position. mdpi.com Therefore, while the general principle for similar fluorinated epoxides points to attack at the less hindered carbon, the specific regioselectivity for this compound could be influenced by a complex interplay of steric and electronic factors.
Fluoride-Initiated Ring-Opening Chemistry
Fluoride ions can act as nucleophiles to initiate the ring-opening of epoxides, including fluorinated ones. This reaction is a valuable method for synthesizing β-fluoroalcohols. nih.govucla.edu The challenge in these reactions often lies in identifying a suitable fluoride source that is soluble and reactive under mild conditions, as "naked" fluoride anions are highly basic. ucla.edu
The mechanism of fluoride-initiated ring-opening involves the nucleophilic attack of the fluoride anion on one of the carbon atoms of the epoxide ring. Theoretical studies on the reaction of fluoride with hexafluoropropylene oxide (HFPO) provide insight into this process. mdpi.com
Formation of Fluorinated Carbonyl Compounds
Fluorinated epoxides, including structures analogous to this compound, can undergo rearrangement reactions to form fluorinated carbonyl compounds. This transformation involves the cleavage of a carbon-oxygen bond in the epoxide ring and the migration of a fluorine atom. The reaction is typically facilitated by a catalyst, and the nature of the catalyst can determine the type of carbonyl compound formed.
The rearrangement can be induced by both Lewis acids and Lewis bases. For epoxides derived from 1-olefins, the choice of catalyst is crucial in directing the outcome:
Lewis Acid Catalysts : Stronger Lewis acids, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), tend to rearrange the epoxide to form a trifluoromethyl ketone.
Lewis Base Catalysts : Lewis bases, which include compounds that produce fluoride ions in the reaction medium like tertiary amines or alkali metal fluorides, typically rearrange the epoxide to the isomeric acid fluoride.
This catalytic rearrangement provides a valuable method for synthesizing various fluorinated carbonyls from corresponding fluorocarbon epoxides.
Reaction with Carbon Nucleophiles and Anions
The epoxide ring of this compound is highly susceptible to ring-opening by carbon nucleophiles and anions. Due to the significant ring strain and the powerful electron-withdrawing effect of the perfluorobutyl group, the epoxide is a potent electrophile. The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
In this mechanism, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond on the opposite side. This process results in the inversion of stereochemistry at the carbon center being attacked. The presence of the perfluorobutyl group exerts a strong electronic influence, directing the nucleophilic attack preferentially to the less substituted carbon atom (C2), away from the sterically and electronically shielded C3 position. This regioselectivity is a key feature of the reactivity of fluorinated epoxides. nih.gov
β-Fluoroalkyl Alcohol Synthesis from Epoxide Ring-Opening
A significant application of the nucleophilic ring-opening of fluorinated epoxides is the synthesis of β-fluoroalkyl alcohols. When a carbon nucleophile attacks the epoxide, the ring opens to form an alkoxide intermediate, which is subsequently protonated to yield the final alcohol product.
The reaction proceeds with high regioselectivity. The nucleophile attacks the C2 position of the this compound ring in an SN2 fashion. This specific attack is driven by the electronic repulsion between the incoming nucleophile and the highly negative perfluorobutyl group at the C3 position. This contrasts with non-fluorinated epoxides, which can sometimes undergo random attacks, leading to a mixture of regioisomers. The result is the clean formation of a 2-substituted 3-hydroxy compound, which is a type of β-fluoroalkyl alcohol.
| Nucleophile (Nu⁻) | Reaction Condition | Product Structure | Product Type |
| Grignard Reagents (R-MgX) | Ether solvent, then H₃O⁺ workup | R-CH₂-CH(OH)-CH₂-C₄F₉ | Secondary β-Fluoroalkyl Alcohol |
| Organolithium (R-Li) | Ether solvent, then H₃O⁺ workup | R-CH₂-CH(OH)-CH₂-C₄F₉ | Secondary β-Fluoroalkyl Alcohol |
| Enolates | Aprotic solvent, then H₃O⁺ workup | R₂C(CO-R')-CH₂-CH(OH)-CH₂-C₄F₉ | Functionalized β-Fluoroalkyl Alcohol |
| Cyanide (CN⁻) | Polar solvent, then H₃O⁺ workup | NC-CH₂-CH(OH)-CH₂-C₄F₉ | Cyanohydrin derivative |
Influence of Fluorinated Solvents on Reactivity
Fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), can significantly enhance the reactivity of epoxides in ring-opening reactions. These solvents act as powerful hydrogen-bond donors, which allows them to activate the epoxide ring towards nucleophilic attack without the need for strong Lewis acids.
The mechanism of activation involves the formation of hydrogen bonds between the solvent's hydroxyl group and the oxygen atom of the epoxide. This interaction polarizes the C-O bonds of the epoxide, increasing the electrophilic character of the ring carbons and making the epoxide more susceptible to attack by even weak carbon nucleophiles. This solvent-promoted activation provides a desirable alternative to harsh Lewis acid catalysts, allowing for milder reaction conditions.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions where the epoxide ring is incorporated into a new, larger ring system. These reactions are valuable for synthesizing five-membered heterocyclic compounds. The most common examples involve the reaction with carbon dioxide (CO₂) or carbon disulfide (CS₂) to form cyclic carbonates and cyclic xanthates, respectively.
Formation of Cyclic Carbonates from Fluorinated Epoxides
The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly efficient, 100% atom-economical reaction for producing five-membered cyclic carbonates. researchgate.netnih.govrsc.org This reaction is a prominent example of CO₂ utilization in chemical synthesis. mdpi.comacs.orgnih.govacs.org The process requires a catalyst to facilitate the insertion of the relatively inert CO₂ molecule into the epoxide ring. nih.gov
For fluorinated epoxides, this reaction can be effectively catalyzed under mild conditions by systems such as lithium bromide (LiBr). academie-sciences.frresearchgate.net The general mechanism involves three key steps:
Epoxide Ring-Opening : A nucleophile from the catalyst (e.g., Br⁻) attacks one of the carbons of the epoxide ring, causing it to open and form a halo-alkoxide intermediate.
CO₂ Insertion : The resulting alkoxide, a strong nucleophile, attacks the electrophilic carbon of the carbon dioxide molecule, forming a carbonate intermediate.
Intramolecular Cyclization : The intermediate undergoes an intramolecular ring-closing reaction to form the stable five-membered cyclic carbonate, regenerating the catalyst in the process. researchgate.net
The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields of the desired fluorinated cyclic carbonate. academie-sciences.fr
| Catalyst | Solvent | Temperature (°C) | CO₂ Pressure | Product | Yield |
| Lithium Bromide (LiBr) | Acetone | 65 | Atmospheric | 4-(perfluorobutylmethyl) -1,3-dioxolan-2-one | High (e.g., 81-91%) academie-sciences.fr |
| Tetrabutylammonium Bromide (TBAB) | Solvent-free | 100-120 | 1-10 bar | 4-(perfluorobutylmethyl) -1,3-dioxolan-2-one | Good to Excellent |
| Zinc Halide / N-base | Various | 80-120 | 10-50 bar | 4-(perfluorobutylmethyl) -1,3-dioxolan-2-one | High |
Synthesis of Cyclic Xanthates from Fluorinated Epoxides
Analogous to the reaction with CO₂, fluorinated epoxides can react with carbon disulfide (CS₂) to produce five-membered cyclic xanthates (also known as 1,3-oxathiolane-2-thiones). academie-sciences.frresearchgate.net These compounds are valuable reactive intermediates in organic synthesis. The reaction is typically carried out at low temperatures (20–25 °C) in the presence of a catalyst. academie-sciences.fr
Petrov and colleagues demonstrated that fluorinated epoxides react selectively with CS₂ to yield the corresponding cyclic xanthates. academie-sciences.fr The cycloaddition can be catalyzed efficiently by lithium bromide (LiBr), similar to the carbonation reaction. academie-sciences.frresearchgate.net The mechanism follows a similar pathway to that of cyclic carbonate formation, involving nucleophilic ring-opening of the epoxide, insertion of the CS₂ molecule, and subsequent intramolecular cyclization to furnish the final product. rsc.org
Radical and Cationic Reactivity Studies of this compound
The chemical behavior of this compound is significantly influenced by the presence of the highly electronegative perfluorobutyl group. This substituent creates a strong inductive effect, which alters the electron density distribution within the epoxy ring, thereby affecting its reactivity towards both radical and cationic species.
Radical Addition Mechanisms
The study of radical addition reactions involving the epoxy ring of this compound is a specialized area of research. Generally, the initiation of such reactions involves the generation of a radical species, which can then interact with the epoxide.
The mechanism of a radical addition to an epoxide is not as common as nucleophilic or electrophilic ring-opening reactions. However, the presence of the perfluorobutyl group can influence the stability of potential radical intermediates. The reaction would likely proceed through the following steps:
Initiation: A radical initiator, often a peroxide or an azo compound, is homolytically cleaved by heat or light to generate initial radicals.
Propagation: The generated radical attacks one of the carbon atoms of the epoxy ring. This attack can lead to the opening of the ring and the formation of a new radical intermediate. The regioselectivity of this attack would be influenced by the stability of the resulting radical. Due to the electron-withdrawing nature of the perfluorobutyl group, a radical at the C2 position might be favored. The subsequent reaction of this intermediate would depend on the specific reactants present.
Termination: The reaction is concluded when two radical species combine to form a stable, non-radical product.
Detailed experimental data on specific radical addition reactions to this compound is not extensively available in the public domain. However, the general principles of radical chemistry suggest that the perfluoroalkyl group would play a significant role in directing the course of such reactions.
Cationic Activation of the Epoxy Ring
The cationic activation of the epoxy ring in this compound is a more common and well-understood process. This activation is typically achieved using protic acids or Lewis acids, which interact with the oxygen atom of the epoxide.
The general mechanism for the acid-catalyzed ring-opening of epoxides proceeds as follows:
Protonation or Lewis Acid Coordination: The oxygen atom of the epoxy ring is protonated by a protic acid (like H₂SO₄) or coordinates with a Lewis acid (like BF₃). This step makes the epoxide a better leaving group and activates the ring for nucleophilic attack.
Nucleophilic Attack: A nucleophile then attacks one of the carbon atoms of the activated epoxy ring. The regioselectivity of this attack is a key aspect. In the case of this compound, the C2 and C3 carbons are secondary and primary, respectively. Under acidic conditions, there is a development of partial positive charge on the carbon atoms of the epoxide ring in the transition state. Due to the electron-withdrawing perfluorobutyl group, the C2 carbon is more electron-deficient and thus more susceptible to nucleophilic attack. However, steric hindrance also plays a role. For unsymmetrical epoxides, the attack generally occurs at the more substituted carbon, which can better stabilize the partial positive charge. libretexts.orgopenstax.org
The reaction can proceed via a mechanism that has both SN1 and SN2 characteristics. libretexts.orgopenstax.org The transition state involves the breaking of the C-O bond of the epoxide as the new bond with the nucleophile is forming. The choice of nucleophile and reaction conditions can influence the final product.
Illustrative Reaction with a Lewis Acid:
A common Lewis acid used for epoxide ring-opening is boron trifluoride (BF₃). The reaction with a nucleophile (Nu⁻) can be depicted as:
Step 1: Activation The lone pair of electrons on the oxygen atom of the this compound coordinates with the electron-deficient boron atom of BF₃.
Step 2: Nucleophilic Attack The nucleophile attacks the more electrophilic carbon atom (likely C2), leading to the opening of the ring and the formation of the product.
Polymerization Science and Macromolecular Engineering with 3 Perfluorobutyl 1,2 Epoxypropane
Polymer Structure and Architecture Control
The precise control over polymer structure, including the sequence of monomer units (regiochemistry) and their spatial arrangement (stereochemistry), is paramount in tailoring the final properties of the material. Advanced catalytic systems enable a high degree of control over the polymerization of fluorinated epoxides.
Homopolymers of 3-perfluorobutyl-1,2-epoxypropane are synthesized by the direct ring-opening polymerization of the monomer. Using controlled polymerization techniques, such as the activated monomer anionic ROP, it is possible to produce homopolymers with predictable molecular weights and low dispersity. researchgate.net
Copolymers , particularly block copolymers, can be synthesized by the sequential addition of different monomers. For example, after polymerizing this compound to a desired chain length, a second, non-fluorinated epoxide monomer (like propylene oxide) could be introduced to the living polymer chains. This process would result in the formation of an A-B diblock copolymer, combining the unique properties of a fluorinated block (e.g., hydrophobicity, chemical resistance) with those of a non-fluorinated polyether block. This architectural control is a key advantage of living polymerization methods. youtube.com Random copolymers can also be synthesized by polymerizing a mixture of two or more comonomers simultaneously. rsc.org
Regioregularity: During the ring-opening of a substituted epoxide like this compound, the incoming nucleophile can attack either the substituted (α-carbon) or the unsubstituted (β-carbon) of the ring. Regioselectivity refers to the preference for one of these positions. For fluorinated epoxides, nucleophilic attack predominantly occurs at the less sterically hindered and less electron-deficient methylene carbon (β-position). acs.orgacs.org This regioselective ring-opening leads to a highly regular head-to-tail polymer structure, which is crucial for achieving materials with consistent and predictable properties. acs.org
Stereospecificity: this compound is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of the resulting polymer is determined by the catalyst system used.
Atactic polymers , with a random distribution of stereocenters, are typically formed when using non-stereospecific catalysts like potassium hydroxide. acs.org
Isotactic polymers , where all stereocenters have the same configuration, can be synthesized from an enantiopure monomer. researchgate.netacs.org More advanced methods employ stereoselective catalysts that can polymerize a racemic mixture of epoxides to yield isotactic polymers. acs.org For example, certain chiral bifunctional organoboron catalysts have shown effectiveness in the stereoselective polymerization of racemic epoxides. rsc.org These catalysts work by preferentially polymerizing one enantiomer over the other, a process known as kinetic resolution, or by incorporating both enantiomers into stereoregular polymer chains. acs.org The resulting isotactic polymers often exhibit higher melting points and crystallinity compared to their atactic counterparts. researchgate.net
Table 2: Control of Polymer Structure in Fluorinated Systems
| Structural Feature | Controlling Factor | Outcome | Significance |
|---|---|---|---|
| Regioregularity | Steric/electronic effects of the perfluoroalkyl group. | Predominant attack at the β-carbon, leading to a head-to-tail structure. acs.orgacs.org | Ensures uniform polymer backbone, leading to predictable material properties. |
| Stereospecificity | Catalyst choice. | Atactic: Random stereochemistry (non-specific catalysts). acs.orgIsotactic: Ordered stereochemistry (stereoselective catalysts or enantiopure monomers). acs.orgrsc.org | Affects crystallinity, melting point, and mechanical properties of the polymer. |
Block Copolymer Synthesis Incorporating Perfluorinated Segments
The synthesis of block copolymers containing distinct perfluorinated segments is a significant area of macromolecular engineering, driven by the unique properties that fluorinated chains impart, such as hydrophobicity, oleophobicity, low surface energy, and chemical inertness. This compound serves as a key monomer in creating polyether blocks with these characteristics. The primary challenge in block copolymer synthesis is polymerizing monomers with different reactivity profiles using a single technique. frontiersin.org Controlled living polymerization methods are crucial for achieving well-defined block copolymers with controlled molecular weight and low dispersity. frontiersin.org
For fluorinated epoxides, living anionic ring-opening polymerization is a prevalent method. This technique allows for the sequential addition of different monomers to create distinct blocks. For instance, a polyether block can be grown from a non-fluorinated epoxide (like ethylene oxide or propylene oxide) first, followed by the introduction of this compound to grow the second, fluorinated block. The "activated monomer" mechanism is a refined approach for the controlled ring-opening polymerization of substituted epoxides. researchgate.net This method often employs a combination of an initiator, such as an ammonium salt, with a Lewis acid like triisobutylaluminum. researchgate.net This system allows polymerization to proceed under mild conditions (e.g., -30°C to room temperature) and suppresses side reactions, enabling the synthesis of high molecular weight polyethers with narrow molecular weight distributions. researchgate.net The combination of different polymerization techniques, such as living cationic polymerization with other methods, also offers a versatile route to novel block copolymer systems. frontiersin.orgharth-research-group.org
The resulting amphiphilic block copolymers, containing both a hydrocarbon-based, hydrophilic or lipophilic block and a fluorinated, solvophobic block, can self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents. These properties are highly valuable for applications in drug delivery, coatings, and as surfactants.
Functionalization of Fluorinated Polymers
Perfluoropolyethers (PFPAEs) are high-performance fluids and elastomers known for their exceptional thermal and chemical stability. researchgate.netfluorochemie.com However, for many applications, particularly in creating advanced materials like networks or block copolymers, it is necessary to introduce reactive functional groups at the ends of the PFPAE chains. This process, known as end-group functionalization, transforms the inert PFPAE into a telechelic macromonomer.
Epoxides like this compound are valuable reagents for introducing reactive oxirane rings onto the chain ends of PFPAEs. The synthesis typically starts with a telechelic PFPAE diol (such as Fomblin ZDOL) or dicarboxylic acid. acs.orgnih.gov For a PFPAE dicarboxylic acid, the process can involve conversion to a silver carboxylate, which then reacts with a bromo-alkyl-oxirane to attach the epoxide end-group. nih.gov The synthesis of functional PFPAE derivatives presents challenges due to their poor solubility in most organic solvents and the low nucleophilicity of the precursors. nih.gov Despite these difficulties, successful functionalization yields PFPAE oligomers with epoxide end-groups that can undergo further reactions, such as photo-induced cationic polymerization, to form cross-linked networks or films. nih.govinrim.it These functionalized PFPAEs are precursors for creating materials used in high-performance coatings, lubricants, and soft lithography. acs.org
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that are otherwise difficult to obtain through direct polymerization of functional monomers. semanticscholar.orgnih.govutexas.edu This approach involves preparing a polymer with reactive handles along its backbone or at its chain ends, which are then converted into the desired functional groups in a subsequent step. nih.gov
Polymers containing hydroxyl or carboxylic acid groups can be modified using this compound. The nucleophilic hydroxyl or carboxylate groups can react with the epoxide ring, opening it and covalently attaching the perfluorobutylpropyl ether side chain. This reaction grafts the fluorinated moiety onto the original polymer backbone, significantly altering its surface properties. This strategy is an effective way to impart hydrophobicity and oleophobicity to a wide range of commodity polymers. The efficiency of such modifications depends on the accessibility of the reactive sites on the polymer and the reaction conditions. This method avoids the challenges of directly polymerizing bulky or reactive fluorinated monomers. researchgate.netnih.gov
Advanced Polymeric Materials from Fluorinated Epoxide Monomers
Perfluoropolyethers (PFPAEs) are a class of fluoropolymers synthesized primarily through the ring-opening polymerization of perfluorinated epoxides, such as hexafluoropropylene oxide (HFPO), or through the photo-oxidation of fluoroalkenes like tetrafluoroethylene or hexafluoropropylene. fluorochemie.comoecd.org Anionic polymerization of HFPO, often catalyzed by fluoride ions like CsF, produces branched PFPEs (K-type), while photo-oxidation routes yield linear structures (Y- and Z-types). fluorochemie.comoecd.org These polymers are characterized by a backbone of carbon, fluorine, and oxygen atoms, which imparts remarkable properties.
Key Properties and Applications of PFPAEs:
High Thermal and Chemical Stability: The strong C-F and C-O bonds make PFPEs resistant to high temperatures, oxidative degradation, and aggressive chemicals. bohrium.com
Low Surface Energy: This property leads to excellent water and oil repellency, making them ideal for protective coatings and anti-fouling surfaces. bohrium.com
Excellent Lubricity: PFPEs are widely used as high-performance lubricants in extreme environments, such as in the aerospace, semiconductor, and automotive industries. rsc.orggoogle.com
Biocompatibility and Gas Permeability: Their inert nature and ability to dissolve gases make them suitable for various biomedical applications. bohrium.com
In the energy sector, PFPEs are finding use as components in electrolytes for lithium-ion batteries, where they can help form a stable solid electrolyte interphase (SEI). bohrium.com They are also used as oxygen-selective membranes in metal-air batteries and as hydrophobic coatings for gas diffusion layers in fuel cells. bohrium.com
| PFPE Type | Monomer | Synthesis Method | Resulting Structure |
|---|---|---|---|
| K-Type | Hexafluoropropylene Oxide (HFPO) | Anionic Ring-Opening Polymerization | Branched: CF₃CF₂CF₂O[CF(CF₃)CF₂O]ₙCF(CF₃)COF |
| Y-Type | Hexafluoropropylene (HFP) + O₂ | Photochemical Oxidation | Linear: CF₃O(C₃F₆O)ₘ(CF₂O)ₙCF₃ |
| Z-Type | Tetrafluoroethylene (TFE) + O₂ | Photochemical Oxidation | Linear: CF₃(C₂F₄O)ₘ(CF₂O)ₙCF₃ |
| D-Type | 2,2,3,3-Tetrafluorooxetane | Ring-Opening Polymerization | Linear: C₃F₇O(CF₂CF₂CF₂O)ₘC₂F₅ |
Fluorinated polyurethanes (FPUs) combine the excellent mechanical properties of polyurethanes with the unique surface and stability characteristics of fluoropolymers. mdpi.comnih.gov Traditionally, FPUs are synthesized by reacting fluorinated polyols with diisocyanates. mdpi.com Fluorinated polyether polyols can be prepared via the ring-opening polymerization of monomers like this compound. These polyols then serve as the soft segment in the polyurethane structure, imparting flexibility, low-temperature resistance, and hydrophobic properties. nih.govmdpi.com
A significant advancement in polyurethane chemistry is the development of non-isocyanate polyurethanes (NIPUs), which avoids the use of toxic and hazardous isocyanate precursors. specificpolymers.comyoutube.com A leading NIPU synthesis route involves the reaction of a cyclic carbonate with a diamine. specificpolymers.commdpi.comscribd.com Fluorinated epoxides are critical starting materials for this pathway. The epoxide is first converted into a five-membered cyclic carbonate through a CO₂ insertion reaction, often catalyzed by salts like lithium bromide. mdpi.comnih.gov This fluorinated bis(cyclic carbonate) monomer can then undergo a polyaddition reaction with a diamine to form a polyhydroxyurethane (PHU), the chemical term for NIPUs. mdpi.com The resulting polymers possess hydroxyl groups adjacent to the urethane linkages, which can enhance adhesive properties and thermal stability through hydrogen bonding. mdpi.com
Research using the structurally similar monomer 1,4-bis(2′,3′-epoxypropyl)perfluorobutane has demonstrated the synthesis of fluorinated NIPUs with high molar mass, increased glass transition temperatures, and higher decomposition temperatures compared to their non-fluorinated counterparts. mdpi.comnih.gov This isocyanate-free method represents a safer and more sustainable route to high-performance fluorinated polymers suitable for advanced coatings and adhesives. kobe-u.ac.jpeurekalert.orgresearchgate.neteuropean-coatings.com
| Polymer | Monomer Precursor | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5%) |
|---|---|---|---|
| Fluorinated PHU (FPHU) | 1,4-bis(2′,3′-epoxypropyl)perfluorobutane | 36 °C | 277 °C |
| Hydrogenated PHU (PHU) | 1,4-Butanediol diglycidyl ether | 27 °C | 269 °C |
Data derived from studies on polyaddition reactions of bis(cyclic carbonates) with hexamethylenediamine, illustrating the enhanced thermal properties imparted by the perfluorobutane segment. mdpi.comnih.gov
UV-Curable Fluorinated Polymeric Systems
The integration of fluorinated monomers like this compound into ultraviolet (UV)-curable systems offers a pathway to novel materials with unique surface properties and high performance. The UV curing process, a rapid and energy-efficient method, typically involves the photoinitiated cationic polymerization of epoxide functionalities. amazonaws.comspecificpolymers.com This method is particularly advantageous as it is not inhibited by oxygen, unlike free-radical polymerization, and can continue to cure even after the UV light source is removed, a phenomenon known as "dark cure". amazonaws.comnih.govmdpi.com
In these systems, this compound can be used as a primary monomer or as an additive to modify the properties of other polymer networks. The presence of the perfluorobutyl group is key to achieving desirable characteristics in the final cured material. These properties often include low surface energy, high hydrophobicity, and enhanced chemical resistance. researchgate.netmdpi.com
The mechanism for UV curing of fluorinated epoxides involves a cationic ring-opening polymerization. nih.gov This process is initiated by photoinitiators, which are compounds that generate a strong acid upon exposure to UV radiation. polymerinnovationblog.com For cationic polymerization, onium salts such as diaryliodonium and triarylsulfonium salts are commonly employed. nih.goveu-japan.eu The photogenerated acid protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer, thereby propagating the polymer chain. polymerinnovationblog.comdeuteron.com
The selection of the photoinitiator and its concentration is critical for controlling the curing speed and the final properties of the polymer. mdpi.comsongwon.com Sensitizers can also be used to enhance the activity of the initiators, allowing the use of longer wavelength UV light for better penetration into deeper layers of the coating. deuteron.com
| Component | Function | Examples |
| Fluorinated Monomer | Provides hydrophobicity, chemical resistance, low surface energy | This compound |
| Cationic Photoinitiator | Generates acid upon UV exposure to initiate polymerization | Diaryl-iodonium salts, Triaryl-sulfonium salts (e.g., Bis(4-methylphenyl)iodonium hexafluorophosphate) sinocurechem.com |
| Co-monomer/Reactive Diluent | Adjusts viscosity, improves cure speed and mechanical properties | Cycloaliphatic epoxides, vinyl ethers amazonaws.comnih.gov |
| Additives/Fillers | Enhances specific properties like mechanical strength or conductivity | Silica nanoparticles, carbon nanotubes |
Research on similar fluorinated epoxides has shown that their incorporation, even in small amounts, can significantly modify the surface of a UV-cured film, creating a highly hydrophobic air-side surface without altering the bulk properties of the material. This surface modification is a result of the migration of the low-surface-energy fluorinated chains to the polymer-air interface during the curing process.
Theoretical and Computational Modeling of Polymerization Processes
Theoretical and computational modeling provides invaluable insights into the polymerization of fluorinated epoxides like this compound, offering a molecular-level understanding that complements experimental studies. These methods can predict reaction mechanisms, polymerization kinetics, and the final properties of the resulting polymers.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. It can be applied to investigate the ring-opening mechanism of the epoxide. DFT calculations can elucidate the energetics of the initiation and propagation steps in cationic polymerization, helping to understand the reactivity of the monomer. rsc.org For instance, studies on similar epoxides have used DFT to explore the influence of substituent groups on the reaction pathway and to predict the regioselectivity of the ring-opening.
Molecular Dynamics (MD) simulations are employed to model the behavior of the polymer chains and networks over time. semnan.ac.ir By simulating the interactions between atoms, MD can predict various macroscopic properties of the cross-linked polymer, such as its mechanical strength, glass transition temperature, and thermal stability. mdpi.comresearchgate.net In the context of fluorinated epoxy resins, MD simulations can be used to understand how the perfluorobutyl side chains influence the polymer's morphology and surface properties. mdpi.com These simulations can model the self-assembly of fluorinated segments at interfaces, explaining the observed hydrophobicity of UV-cured coatings. mdpi.com
| Modeling Technique | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Reaction energetics, transition state analysis, electronic structure | Understanding the ring-opening mechanism and reactivity during cationic polymerization. |
| Molecular Dynamics (MD) | Polymer chain conformation, mechanical properties (e.g., elastic modulus), thermal properties (e.g., glass transition temperature), surface segregation | Predicting the physical properties of the resulting polymer and explaining the formation of low-energy surfaces. |
| Kinetic Modeling | Polymerization rate, monomer conversion over time | Predicting the curing behavior under different conditions (e.g., initiator concentration, temperature). nih.govresearchgate.net |
Computational studies on related fluorinated compounds have demonstrated that the strong C-F bond contributes to high thermal and chemical stability. mdpi.com Modeling the polymerization kinetics can also help optimize the UV curing process by predicting how changes in formulation and irradiation conditions will affect the rate and degree of conversion. nih.gov These computational tools are essential for the rational design of new fluorinated polymeric materials with tailored properties for advanced applications.
Spectroscopic and Analytical Characterization of 3 Perfluorobutyl 1,2 Epoxypropane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 3-perfluorobutyl-1,2-epoxypropane, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to reveal signals corresponding to the protons of the epoxy ring and the adjacent methylene group. The chemical shifts of the epoxide protons typically appear in the range of 2.5-3.5 ppm. The protons on the carbon adjacent to the perfluorobutyl chain will be influenced by the strong electron-withdrawing nature of the fluorine atoms, likely causing a downfield shift.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| -CH₂- (epoxide) | 2.6 - 2.9 | dd, ddd | Jgem, Jvic |
| -CH- (epoxide) | 3.0 - 3.3 | m | Jvic |
| -CH₂- (adjacent to C₄F₉) | 2.2 - 2.8 | m | JH-H, JH-F |
Note: The actual chemical shifts and coupling constants would need to be determined experimentally. The multiplicities are expected to be complex due to geminal and vicinal couplings, as well as potential long-range couplings with fluorine atoms.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the epoxide ring are expected to resonate at approximately 45-55 ppm. The carbons in the perfluorobutyl chain will exhibit characteristic shifts, and their signals will be split into multiplets due to coupling with the attached fluorine atoms (JC-F).
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| -C H₂- (epoxide) | 45 - 50 | s |
| -C H- (epoxide) | 50 - 55 | s |
| -C H₂- (adjacent to C₄F₉) | 30 - 40 | t (²JC-F) |
| -C F₂- | 105 - 125 | t (¹JC-F) |
| -C F₂- | 105 - 125 | t (¹JC-F) |
| -C F₂- | 105 - 125 | t (¹JC-F) |
| -C F₃ | 115 - 125 | q (¹JC-F) |
Note: The chemical shifts of the fluorinated carbons are approximate and can vary significantly. The multiplicities arise from one-bond and two-bond carbon-fluorine couplings.
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The spectrum of this compound would show distinct signals for the CF₃ group and each of the non-equivalent CF₂ groups in the perfluorobutyl chain. The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for excellent resolution of signals.
Expected ¹⁹F NMR Data for this compound:
| Fluorine Group | Expected Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity |
| -CF₃ | -80 to -85 | t |
| -CF₂- | -120 to -128 | m |
| -CF₂- | -120 to -128 | m |
| -CF₂- (adjacent to CH₂) | -110 to -118 | t |
Note: The chemical shifts are estimates. The multiplicities arise from fluorine-fluorine couplings between adjacent fluorinated carbon groups.
To definitively assign all proton and carbon signals and to understand the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: Would reveal correlations between coupled protons, for instance, between the protons on the epoxide ring and the adjacent methylene group.
HSQC: Would establish one-bond correlations between protons and their directly attached carbons, confirming the assignments made from the 1D spectra.
HMBC: Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity across the entire molecule, including the linkage between the propyl-epoxy moiety and the perfluorobutyl chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound, with a molecular formula of C₇H₅F₉O, HRMS would be used to confirm this composition.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ | 276.0197 |
| [M+H]⁺ | 277.0275 |
| [M+Na]⁺ | 299.0094 |
Note: The expected fragmentation pattern in the mass spectrum would involve the loss of fragments such as C₂H₃O (epoxy group) and cleavage of the C-C bond between the propyl chain and the perfluorobutyl group.
Fragmentation Pattern Analysis for Structural Information
Upon electron impact ionization, the molecular ion (M+) of this compound would be expected. The high electronegativity of the fluorine atoms makes the perfluorobutyl chain a prominent feature in the fragmentation process. Key fragmentation pathways would likely involve:
Alpha-cleavage: Fission of the C-C bond between the epoxide ring and the perfluorinated chain, leading to the formation of characteristic ions.
Cleavage of the perfluorobutyl chain: Sequential loss of CF2 units is a hallmark of perfluorinated compounds, leading to a series of fragment ions with masses differing by 50 amu (atomic mass units).
Ring opening of the epoxide: The epoxide ring can undergo cleavage to produce various smaller fragment ions.
Table 1: Predicted Key Mass Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C4F9CH2CH(O)CH2]+ | 285 | Molecular Ion (M+) |
| [C4F9]+ | 219 | Perfluorobutyl cation |
| [C3F7]+ | 169 | Loss of CF2 from perfluorobutyl cation |
| [C2F5]+ | 119 | Loss of another CF2 unit |
| [CF3]+ | 69 | Trifluoromethyl cation |
| [CH2CH(O)CH2]+ | 57 | Epoxypropane cation |
Note: The m/z values are based on the most abundant isotopes.
The analysis of these fragments provides a fingerprint for the molecule, allowing for its unambiguous identification and the elucidation of its structural arrangement.
GC-MS for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS serves two primary purposes: confirming the compound's identity and assessing its purity.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component.
The retention time of this compound in the GC column is a characteristic property that can be used for its identification when compared to a known standard. The mass spectrum obtained provides definitive structural information, as discussed in the previous section. By integrating the area under the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. GC-MS is also invaluable for identifying any impurities or side-products from the synthesis of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The key functional groups and their expected IR absorption ranges are:
C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the numerous C-F bonds in the perfluorobutyl group.
Epoxide ring vibrations: The three-membered epoxide ring exhibits characteristic stretching and bending vibrations. The asymmetric C-O-C stretch is typically observed around 810-950 cm⁻¹, while the symmetric C-O-C stretch (ring breathing) appears near 1250 cm⁻¹.
C-H stretches: The C-H bonds of the epoxypropane moiety will show stretching vibrations in the 2900-3000 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (epoxide) | 2900-3000 | Medium |
| C-O-C stretch (symmetric, epoxide) | ~1250 | Strong |
| C-F stretch (perfluorobutyl) | 1100-1300 | Very Strong |
| C-O-C stretch (asymmetric, epoxide) | 810-950 | Strong |
The presence and positions of these bands in an IR spectrum can confirm the presence of the perfluorobutyl chain and the epoxy ring, thus verifying the structure of the molecule.
Spectroscopic Analysis of Polymerized Products
This compound can serve as a monomer for the synthesis of fluorinated polymers. The characterization of these polymers is essential to understand their structure-property relationships.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in determining the microstructure of polymers derived from this compound.
¹H NMR spectroscopy can provide information about the protons in the polymer backbone. The chemical shifts of the protons in the repeating unit will be different from those in the monomer due to the opening of the epoxide ring.
¹⁹F NMR spectroscopy is particularly useful for fluorinated polymers. The chemical shifts of the fluorine atoms in the perfluorobutyl side chain can provide insights into the polymer's tacticity (the stereochemical arrangement of the side chains along the polymer backbone).
IR spectroscopy can be used to monitor the polymerization reaction by observing the disappearance of the characteristic epoxide ring vibrations and the appearance of new bands corresponding to the polyether backbone, such as a broad C-O-C stretching band around 1100 cm⁻¹.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For polymers derived from this compound, XPS is particularly valuable for characterizing the surface chemistry.
Due to the low surface energy of the perfluorobutyl side chains, they tend to migrate to the polymer-air interface. XPS can quantify the extent of this surface segregation by measuring the atomic concentrations of fluorine, carbon, and oxygen at the surface. High-resolution scans of the C 1s region can distinguish between different carbon environments, such as C-C, C-O, C-F, CF2, and CF3, providing detailed information about the surface structure of the polymer. nih.gove3s-conferences.org
Table 3: Typical Binding Energies in XPS for Fluorinated Epoxy Polymers
| Element | Orbital | Chemical State | Binding Energy (eV) |
| C | 1s | C-C, C-H | ~285.0 |
| C | 1s | C-O | ~286.5 |
| C | 1s | C-F | ~288.0 |
| C | 1s | CF2 | ~291.0 |
| C | 1s | CF3 | ~293.0 |
| O | 1s | C-O-C | ~533.0 |
| F | 1s | C-F | ~689.0 |
This information is critical for applications where surface properties, such as hydrophobicity and chemical resistance, are important.
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
The persistence and potential environmental impact of per- and polyfluoroalkyl substances (PFAS) necessitate the development of highly sensitive analytical methods for their detection at trace levels. nih.govmdpi.com
Advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for the analysis of PFAS in environmental matrices like water, soil, and biological tissues. nih.govnih.gov These methods offer very low detection limits, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range. The use of tandem mass spectrometry provides high selectivity and reduces matrix interference, which is crucial for complex environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of more volatile PFAS or after derivatization of non-volatile compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with either LC or GC can provide even greater specificity and the ability to identify unknown fluorinated compounds.
These advanced analytical techniques are essential for monitoring the fate and transport of compounds like this compound in the environment and for assessing potential human and ecological exposure. nih.goveurofins.com
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of this compound. These calculations predict the most stable arrangement of atoms (the equilibrium geometry) by minimizing the energy of the molecule.
Electronic structure analysis focuses on the arrangement of electrons within the molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. In fluorinated compounds, the strong electron-withdrawing nature of fluorine atoms tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-O (epoxide) | ~1.47 Å |
| C-C (epoxide) | ~1.48 Å | |
| C-C (alkyl chain) | ~1.54 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-O-C (epoxide) | ~60° |
| F-C-F | ~109.5° | |
| O-C-C (epoxide) | ~60° |
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for mapping the energetic landscape of chemical reactions involving this compound. By modeling the reaction pathway, scientists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, which governs the reaction rate.
The epoxide ring is susceptible to ring-opening reactions via nucleophilic attack. youtube.comyoutube.com For epoxides, this typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism, especially under neutral or basic conditions. researchgate.net Theoretical modeling can confirm this by mapping the potential energy surface as a nucleophile approaches the epoxide. The calculations would show a concerted process where the nucleophile forms a new bond to one of the epoxide carbons while the C-O bond of the ring breaks simultaneously. researchgate.net
The presence of the electron-withdrawing perfluorobutyl group is expected to enhance the electrophilicity of the adjacent carbon atoms in the epoxide ring, making them more attractive to nucleophiles. Computational models can quantify this effect by analyzing the partial charges on the atoms, showing a greater positive charge on the epoxide carbons.
Epoxide ring-opening reactions can result in different products depending on which carbon of the epoxide is attacked (regioselectivity) and the resulting spatial arrangement of the atoms (stereoselectivity).
Regioselectivity: Nucleophilic attack on an unsymmetrical epoxide like this compound can occur at either C1 or C2. Under neutral or basic SN2 conditions, the attack generally occurs at the less sterically hindered carbon atom. researchgate.net Computational modeling can predict the preferred site of attack by comparing the activation energies for the two possible pathways. The pathway with the lower energy barrier will be the favored one. The bulky perfluorobutyl group at C3 would create significant steric hindrance, strongly favoring nucleophilic attack at the terminal C1 position.
Stereoselectivity: The SN2 mechanism is characterized by an inversion of stereochemistry at the carbon atom being attacked. researchgate.net Transition state analysis can visualize this process, showing the nucleophile approaching from the side opposite to the C-O bond (back-side attack), leading to the inversion of the tetrahedral geometry at the reaction center.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems, including the interactions between multiple molecules or between a solute and its solvent. mdpi.commdpi.com
MD simulations can shed light on the non-covalent interactions that govern how molecules of this compound interact with each other. These interactions are critical for understanding the physical properties of the substance in its condensed phases.
Studies on similar fluorinated epoxides, such as 3,3,3-trifluoro-1,2-epoxypropane (TFO), have utilized quantum chemistry and microwave spectroscopy to characterize the interactions in homodimers. rsc.orgnsf.gov These studies reveal that intermolecular forces are a complex interplay of hydrogen bonds (between the hydrogen atoms on one monomer and the oxygen or fluorine atoms on another) and attractive dispersion forces between the epoxide rings. nsf.gov Noncovalent interaction (NCI) analysis can be used to visualize regions of hydrogen bonding, dispersion, and steric repulsion. nsf.gov For this compound, similar interactions would be expected, with the large perfluorobutyl chains likely contributing significantly to dispersion forces and potentially influencing the preferred orientation of molecules in dimers and oligomers.
Table 2: Theoretical Dimer Interaction Energies for a Model Fluorinated Epoxide (TFO) Source: Data adapted from computational studies on 3,3,3-trifluoro-1,2-epoxypropane (TFO) homodimers. rsc.orgnsf.gov
| Dimer Isomer | Dominant Interactions | Relative Energy (cm⁻¹) (B3LYP-D3/6-311++G(2p,2d)) |
| Homochiral Isomer (i) | C-H···O hydrogen bonds, epoxide ring dispersion | 0 (Reference) |
| Homochiral Isomer (ii) | C-H···O and C-H···F hydrogen bonds | Higher energy |
| Homochiral Isomer (iii) | C-H···O and C-H···F hydrogen bonds | 3.5 |
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. wikipedia.org MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. By simulating the reaction in a "box" of solvent, researchers can understand how solvent molecules stabilize reactants, products, and transition states.
For the nucleophilic ring-opening of this epoxide, the solvent polarity is key. wikipedia.orglibretexts.org
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents are generally poor at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, leading to faster reaction rates for SN2 reactions. libretexts.org
Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent shell" that stabilizes them. libretexts.org This stabilization lowers the nucleophile's energy and makes it less reactive, thus slowing down the SN2 reaction rate. wikipedia.org
MD simulations can visualize these solvation shells and calculate the free energy of solvation, providing a quantitative understanding of how different solvents can be used to control the reactivity of this compound.
Applications and Advanced Materials Science of 3 Perfluorobutyl 1,2 Epoxypropane
Surface Science and Coating Technologies
The unique chemical structure of 3-perfluorobutyl-1,2-epoxypropane, featuring a reactive epoxy group and a stable perfluorobutyl chain, makes it a valuable component in the formulation of advanced coatings with tailored surface properties. Its incorporation into polymer matrices allows for the precise control of surface energy, leading to the development of materials with enhanced performance characteristics.
Development of Hydrophobic and Oleophobic Surfaces
The presence of the perfluorobutyl group in this compound is instrumental in creating surfaces with low surface energy, which are essential for achieving both hydrophobicity (water repellency) and oleophobicity (oil repellency). When this compound is integrated into a coating formulation, the fluorine-rich chains tend to migrate to the surface, creating a microscopic layer that minimizes contact with liquids.
Table 1: Representative Contact Angle Data for Fluorinated Surfaces
| Liquid | Typical Contact Angle (degrees) on a Fluorinated Surface |
| Water | > 150 (Superhydrophobic) |
| Diiodomethane | > 90 (Oleophobic) |
Note: This table provides illustrative data for typical high-performance fluorinated surfaces. Specific values for coatings containing this compound would require dedicated experimental measurement.
Self-Cleaning and Anti-Fouling Coatings
The hydrophobic and oleophobic properties imparted by this compound are foundational to the development of self-cleaning and anti-fouling coatings. Self-cleaning surfaces, often inspired by the "lotus effect," utilize this water repellency to allow water droplets to roll off easily, carrying away dirt and contaminants.
In the realm of anti-fouling coatings, which are crucial for marine applications and medical devices, the low surface energy helps to prevent the adhesion of organisms like bacteria, algae, and barnacles. Patent literature describes the use of this compound in curable resin compositions for creating nano-imprinted surfaces, such as those mimicking a moth-eye structure, to achieve anti-fouling properties. google.com The performance of these coatings is evaluated by their ability to resist bio-adhesion and the ease with which contaminants can be removed.
Table 2: Performance Metrics for Anti-Fouling Coatings
| Performance Parameter | Description |
| Bio-adhesion | Quantifies the attachment of biological organisms to the surface. |
| Wipeability | Assesses the ease of removing contaminants, such as fingerprints or oily ink. google.com |
| Durability | Measures the coating's ability to retain its anti-fouling properties over time and under environmental stress. |
Integration into UV-Curable Systems
This compound can be incorporated as a reactive component in ultraviolet (UV) curable systems. UV curing is a rapid, energy-efficient process for solidifying liquid coatings, inks, and adhesives. The epoxy group of this compound can participate in the polymerization reaction initiated by UV light, chemically bonding it into the polymer network.
One documented application involves the reaction of this compound with other chemical precursors to synthesize more complex molecules, such as benzophenone group-containing compounds, which can then act as photoinitiators or be part of a photocurable resin composition. google.com The inclusion of the perfluorobutyl moiety in these systems is intended to bring the desirable surface properties of fluorine chemistry to the rapidly cured material.
Table 3: Components of a UV-Curable System Incorporating a Fluorinated Epoxide
| Component | Function | Example |
| Oligomer/Prepolymer | Provides the primary backbone and properties of the cured material. | Acrylated or methacrylated resins |
| Monomer | Acts as a reactive diluent to control viscosity and cross-link density. | - |
| Photoinitiator | Absorbs UV light and initiates the polymerization reaction. | Benzophenone derivatives |
| Additive | Modifies specific properties such as surface tension, color, or adhesion. | This compound |
Energy Storage and Conversion Devices
A thorough review of scientific literature and patent databases was conducted to identify the applications of this compound in energy storage and conversion devices.
Fluorocarbon Additives in Lithium-Air Batteries
No specific research or patents were found that describe the use of this compound as a fluorocarbon additive in lithium-air batteries. While fluorinated compounds are explored in a general sense for their potential to improve electrolyte stability and oxygen solubility in these systems, there is no available data to suggest that this compound has been investigated for this purpose.
Electrolyte and Separator Components in Advanced Batteries
Similarly, no information was found regarding the use of this compound as a component in electrolytes or separators for advanced batteries. The research in this area for fluorinated materials tends to focus on fluorinated carbonates, ethers, and polymers with different structures. There is no indication in the reviewed literature that this compound has been utilized or studied as an electrolyte solvent, a salt, an additive, or a component for modifying battery separators.
Biomedical and Pharmaceutical Research (Drug Discovery Scaffolds)
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. acs.orgnih.gov The presence of fluorine can improve metabolic stability, binding affinity, and bioavailability. acs.org this compound, with its reactive epoxide ring and fluorine-rich tail, represents a valuable building block in this context.
Synthesis of Fluorinated Drug Analogues from Epoxide Precursors
Fluorinated epoxides are versatile intermediates in the synthesis of complex fluorinated molecules for pharmaceutical applications. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups in a regio- and stereoselective manner. beilstein-journals.org This reactivity is crucial for building the molecular complexity required for biologically active compounds.
One key transformation of fluorinated epoxides is their conversion into other valuable heterocyclic scaffolds. For instance, research has demonstrated a catalytic method to convert epoxides into fluorinated oxetanes, which are highly sought-after motifs in drug discovery. nus.edu.sgsciencedaily.com This process involves the insertion of a difluorocarbene species into the epoxide ring, facilitated by a copper catalyst. nus.edu.sgsciencedaily.com While this specific study did not use this compound, the methodology highlights the potential of fluorinated epoxides as precursors to other important fluorinated heterocycles. nus.edu.sgsciencedaily.com
The ring-opening of fluorinated epoxides with various nucleophiles, such as amines, thiols, and metal halides, provides a direct route to fluorinated amino alcohols and other functionalized molecules. nih.gov These reactions typically proceed via an SN2 mechanism, leading to products with well-defined stereochemistry. nih.gov For example, the reaction of a fluorinated epoxyester with an amine can yield a 2-amino-3-hydroxypropanoate, a scaffold present in numerous bioactive compounds. nih.gov The synthesis of fluorinated amino acids, which are valuable components of peptides and other pharmaceuticals, can also be achieved through strategies involving fluorinated building blocks. researchgate.net
A general scheme for the synthesis of fluorinated drug analogues from a perfluoroalkyl epoxide precursor is presented below:
| Precursor | Reagent | Product | Application |
| Perfluoroalkyl Epoxide | Amine | Fluorinated Amino Alcohol | Chiral building block for various pharmaceuticals |
| Perfluoroalkyl Epoxide | Thiol | Fluorinated Thioether Alcohol | Potential enzyme inhibitors |
| Perfluoroalkyl Epoxide | Azide (B81097), followed by reduction | Fluorinated Amino Alcohol | Synthesis of peptidomimetics |
| Perfluoroalkyl Epoxide | Difluorocarbene source (with catalyst) | Fluorinated Oxetane | Scaffold for novel therapeutics |
Potential as Fluorinated Scaffolds for Novel Therapeutic Agents
A "scaffold" in drug discovery refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. biosolveit.de Fluorinated scaffolds are of particular interest due to the beneficial properties imparted by fluorine. nih.govelsevierpure.com
The perfluorobutyl group in this compound can be considered a key component of a potential drug scaffold. The incorporation of such a group can significantly enhance the lipophilicity and metabolic stability of a drug candidate. nih.gov The synthesis of novel pyrazolylpyrazoline scaffolds containing fluorine has demonstrated promising antimalarial and antitubercular activity, highlighting the potential of fluorinated heterocyclic scaffolds. nih.gov
While direct studies on the therapeutic potential of scaffolds derived from this compound are not extensively documented in the available literature, the broader field of fluorinated building blocks in drug design provides a strong rationale for their potential. sigmaaldrich.comnih.gov The ability to synthesize a variety of functionalized molecules through the ring-opening of this epoxide allows for the creation of diverse chemical libraries. These libraries can then be screened against various biological targets to identify novel therapeutic agents. The development of fluorinated heterocyclic compounds is an active area of research, with applications in various therapeutic areas. e-bookshelf.de
Specialty Chemical Manufacturing and Industrial Processes
The unique properties of the perfluorobutyl group, such as its hydrophobicity, oleophobicity, and thermal stability, make this compound a valuable precursor in the manufacturing of specialty chemicals for various industrial applications.
Surfactant Development with Unique Surface-Active Properties
Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and other liquids to a greater extent than their hydrocarbon counterparts. nih.gov This property is attributed to the low polarizability of the fluorine atom and the large volume of the fluorocarbon chain. acs.org Surfactants derived from precursors like this compound, which possess a short perfluorobutyl chain, are of particular interest due to growing environmental concerns associated with long-chain perfluoroalkyl substances. researchgate.net
The synthesis of surfactants from this compound would typically involve the ring-opening of the epoxide with a hydrophilic group or a precursor to a hydrophilic group. This would result in an amphiphilic molecule with a hydrophobic perfluorobutyl tail and a polar head group. A study on a cationic fluorinated surfactant based on a perfluorobutyl chain demonstrated very high surface activity, reducing the surface tension of an aqueous solution to 19.80 mN/m. researchgate.net
The following table illustrates the potential classes of surfactants that could be synthesized from this compound and their expected properties:
| Surfactant Class | Potential Synthesis Route from this compound | Expected Properties |
| Anionic | Ring-opening with a sulfite or sulfate precursor | Excellent wetting and foaming, stable in harsh conditions |
| Cationic | Ring-opening with an amine, followed by quaternization | Good fabric softening and antimicrobial properties |
| Non-ionic | Ring-opening with a poly(ethylene glycol) | Good emulsification and low foaming, stable in a wide pH range |
| Amphoteric | Ring-opening with a precursor containing both acidic and basic functionalities | Mild detergency, good compatibility with other surfactants |
Additives for Enhanced Performance Characteristics in Industrial Formulations
Fluorinated additives are incorporated into various industrial formulations, such as coatings, polymers, and lubricants, to impart desirable surface properties. researchgate.net Even at very low concentrations, these additives can migrate to the surface, creating a low-energy, repellent interface. researchgate.net
This compound can be used to synthesize such additives. For example, it can be incorporated into polymer backbones or used to create reactive modifiers for coatings. mdpi.com Research on fluorinated polyurethanes containing short branched fluorocarbon chains for leather waterproofing has shown that these coatings exhibit good hydrophobicity, low water absorption, and high wear resistance. mdpi.com Similarly, short-chain fluorosurfactant additives are used in coatings to improve wetting, leveling, and to reduce defects like cratering and "fish eyes". tawazon.com
The following table summarizes the potential applications of additives derived from this compound in various industrial formulations:
| Industrial Formulation | Performance Enhancement |
| Paints and Coatings | Improved wetting and leveling, increased water and oil repellency, enhanced durability and abrasion resistance. nih.gov |
| Polymers | Reduced surface friction, improved mold release, enhanced chemical resistance. |
| Lubricants | Increased thermal stability, reduced friction and wear. |
| Cleaning Agents | Enhanced spreading and penetration on surfaces. |
Environmental Considerations in Application Development
The development and application of any chemical, including those derived from this compound, must take into account its potential environmental impact. The perfluorobutyl group places this compound and its derivatives in the category of short-chain per- and polyfluoroalkyl substances (PFAS).
PFAS are known for their high persistence in the environment due to the strength of the carbon-fluorine bond. nih.gov This bond is resistant to degradation by biological and abiotic processes, leading to the moniker "forever chemicals". nih.gov While short-chain PFAS, such as those with a C4 perfluoroalkyl chain, are generally considered to have a lower bioaccumulation potential than their long-chain counterparts, their high mobility in water and soil is a significant concern. nih.gov This can lead to the contamination of water resources. acs.org
The biodegradation of perfluorinated compounds is generally very slow and often incomplete. researchgate.net Studies on the environmental fate of perfluorobutanoic acid (PFBA), a potential degradation product of C4 PFAS, indicate its high persistence. epa.gov The ecotoxicity of short-chain PFAS is an area of ongoing research, with studies suggesting a range of potential effects on aquatic organisms and wildlife. researchgate.netcapes.gov.bramazonaws.com
Therefore, in the development of applications for this compound, a life-cycle perspective is crucial. This includes considering:
Minimizing release during manufacturing and use: Implementing closed-loop systems and efficient application processes to prevent the release of the compound and its derivatives into the environment.
End-of-life management: Developing strategies for the safe disposal or recycling of products containing these substances.
Development of biodegradable alternatives: Researching and developing fluorine-free or more readily biodegradable alternatives that can provide similar performance characteristics.
Interaction Studies and Environmental Aspects of Perfluorinated Epoxides
Environmental Fate and Transport of Fluorinated Epoxides
The environmental journey of fluorinated epoxides is dictated by the inherent stability of their chemical structure, particularly the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. This stability significantly influences their persistence, degradation, and potential to accumulate in ecosystems.
Persistence and Degradation Pathways
Per- and polyfluoroalkyl substances (PFAS) are often called "forever chemicals" due to their extreme resistance to environmental degradation. rsc.org This persistence is a direct result of the high energy of the C-F bond. For many fluorinated compounds, conventional degradation pathways like hydrolysis and photolysis are exceedingly slow or negligible under typical environmental conditions. ag.state.mn.usservice.gov.uk For instance, studies on perfluorobutanesulfonamide-based materials, which also contain a C4 perfluorinated chain, show that while hydrolysis can occur, the ultimate degradation product is the persistent perfluorobutane sulfonate (PFBS). ag.state.mn.us
While specific degradation studies on 3-PERFLUOROBUTYL-1,2-EPOXYPROPANE are scarce, the epoxide ring is a reactive functional group that can undergo ring-opening reactions. arkat-usa.orgresearchgate.net In aqueous environments, this could lead to the formation of a diol. However, the perfluorobutyl tail of the molecule would likely remain intact, persisting in the environment. Some research has shown that microbial consortia can biodegrade certain persistent fluorinated compounds, suggesting that biological pathways for degradation may exist, though this is highly compound-specific. nih.gov
Bioaccumulation Potential of Perfluorinated Moieties
Bioaccumulation, the process by which chemicals concentrate in organisms from their surrounding environment, is a significant concern for many PFAS. The potential for bioaccumulation is strongly linked to the length of the perfluoroalkyl chain. mdpi.com
Long-chain PFAS (generally with six or more perfluorinated carbons) have a higher potential to bioaccumulate in the tissues of organisms compared to their short-chain counterparts. mdpi.com The "perfluorobutyl" moiety in this compound is a short chain (C4). Short-chain PFAS are generally more water-soluble and less bioaccumulative. nih.gov However, lower bioaccumulation potential does not mean it is nonexistent. Studies have shown that short-chain PFAS are also widely distributed in the environment and can be detected in organisms. nih.govresearchgate.net They are known to enrich in the edible parts of plants, which could be a pathway into the food chain. nih.gov The ultimate degradation product of many C4-based compounds, PFBS, has a very low potential to bioaccumulate. ag.state.mn.us
The following table presents bioconcentration and bioaccumulation factors for various PFAS, illustrating the influence of chain length.
| Compound | Organism | Factor Type | Value (L/kg) | Log10 Value |
| Perfluorooctanoic acid (PFOA) | Aquatic Animals | BCF | 6,400 - 9,700 | 3.8 - 3.9 |
| Perfluorooctane sulfonate (PFOS) | Aquatic Animals | BCF | 3,300 - 8,000 | 3.5 - 3.9 |
| Perfluorodecanoic acid (PFDA) | Fish Species | BAF | > 1,000 | > 3.0 |
| Perfluorobutanoic acid (PFBA) | Antarctic Trophic Chain | BMF | 0.7 - 3.3 | - |
Data compiled from multiple sources. mdpi.com BCF: Bioconcentration Factor, BAF: Bioaccumulation Factor, BMF: Biomagnification Factor.
Interaction with Environmental Matrices (Water, Soil)
The movement and distribution of fluorinated epoxides in the environment are governed by their interactions with water and soil. Due to the presence of both a polar epoxide group and a non-polar (hydrophobic and oleophobic) perfluorinated tail, these molecules have surfactant-like properties.
In aquatic environments, the high water solubility of short-chain PFAS contributes to their mobility, allowing them to travel long distances in water systems and contaminate drinking water sources. nih.gov The epoxide group itself is hydrophilic and can react with water. researchgate.netnih.gov
In terrestrial systems, PFAS can accumulate in soil, which acts as a long-term reservoir. The interaction is complex, with adsorption occurring on soil organic matter and mineral surfaces. service.gov.uk The high mobility of short-chain PFAS in soil and water makes them difficult to remove from the environment once released. nih.gov
Green Chemistry Principles in the Lifecycle of Fluorinated Epoxides
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.govwikipedia.org Applying these principles to the lifecycle of fluorinated compounds is crucial for mitigating their environmental impact.
The twelve principles of green chemistry provide a guide for creating safer and more sustainable chemical products.
| Principle Number | Principle Name | Brief Description |
| 1 | Prevention | It is better to prevent waste than to treat it after it has been created. |
| 2 | Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Design syntheses to use and generate substances with little or no toxicity. |
| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | Make the use of auxiliary substances (e.g., solvents) unnecessary or innocuous. |
| 6 | Design for Energy Efficiency | Minimize the energy requirements of chemical processes. |
| 7 | Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks. |
| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization if possible. |
| 9 | Catalysis | Catalytic reagents are superior to stoichiometric reagents. |
| 10 | Design for Degradation | Design chemical products to break down into innocuous products at the end of their function. |
| 11 | Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring to prevent pollution. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a process to minimize the potential for accidents. |
Source: American Chemical Society. acs.org
A key application of green chemistry is the "Design for Degradation" principle. Recent research has focused on creating fluorinated polymers that are intentionally designed to degrade after their useful life. For example, a new class of degradable fluorinated polyesters has been synthesized through the copolymerization of tetrafluorophthalic anhydride and fluorinated epoxides like trifluoropropylene oxide. rsc.orgresearchgate.netrsc.org These materials degrade up to 20 times faster than their non-fluorinated counterparts and, importantly, allow for the recovery of fluoride, creating a pathway toward a more circular and sustainable fluorine economy. rsc.orgrsc.org
Regulatory and Policy Implications for Per- and Polyfluoroalkyl Substances (PFAS)
Growing awareness of the persistence, bioaccumulation, and potential health risks of PFAS has led to a significant increase in regulatory actions worldwide. itrcweb.org As a member of the broad class of PFAS, this compound is subject to this evolving regulatory landscape.
Governments in the United States, the European Union, and other regions are implementing policies to manage PFAS contamination. itrcweb.orgsourceintelligence.com Key regulatory actions include:
Drinking Water Standards: The U.S. Environmental Protection Agency (EPA) has established legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS in drinking water, including PFOA, PFOS, PFHxS, PFNA, and GenX. pfas.comepa.gov States are required to meet or exceed these federal standards. ncsl.org
Hazardous Substance Designation: The EPA has designated PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. pfas.com This gives the EPA authority to require cleanup of contaminated sites and hold polluters accountable. There are also proposals to list certain PFAS as hazardous wastes under the Resource Conservation and Recovery Act (RCRA). pfas.com
Restrictions on Use and Manufacturing: Regulations under the Toxic Substances Control Act (TSCA) require reporting for manufacturers and importers of PFAS and prevent new uses of certain PFAS without EPA review. sourceintelligence.com The EU has also proposed broad restrictions on PFAS under its REACH regulation. sourceintelligence.com
Toxics Release Inventory (TRI): A growing list of PFAS chemicals must be reported under the TRI program, which tracks the release of toxic chemicals from industrial facilities. pfas.com
| Regulatory Body / Act | Key Action | Target Compounds | Status |
| U.S. EPA (SDWA) | Established Maximum Contaminant Levels (MCLs) in drinking water. | PFOA, PFOS, PFHxS, PFNA, GenX, PFBS (in a mixture) | Final Rule (2024) |
| U.S. EPA (CERCLA) | Designated as "Hazardous Substances". | PFOA, PFOS | Final Rule (2024) |
| U.S. EPA (TSCA) | Significant New Use Rule (SNUR) for inactive PFAS; Reporting Rule for manufacturers. | Hundreds of specific PFAS | Final Rules (2024) |
| U.S. EPA (TRI) | Added to the list of reportable chemicals. | 205 PFAS compounds (as of 2025) | Active |
| European Union (REACH) | Proposed broad restriction on the manufacture, use, and sale of PFAS. | Entire class of PFAS | Proposal under review |
This table summarizes key regulatory developments. itrcweb.orgsourceintelligence.compfas.comepa.govncsl.org
Research on Non-Bioaccumulable Fluorinated Alternatives and Their Synthesis
The phase-out of long-chain PFAS has driven extensive research into safer, non-bioaccumulable alternatives. researchgate.netnih.govkisti.re.kr The primary strategies for designing these alternatives focus on modifying the fluorocarbon chain to reduce persistence and bioaccumulation. researchgate.net
Key approaches include:
Reducing Chain Length: Shifting to short-chain fluorinated compounds (like those with a C4 or C6 backbone) is a primary strategy, as these are generally less bioaccumulative.
Introducing "Weak Points": Incorporating heteroatoms, such as oxygen to form ether linkages, or ester bonds within the fluorinated chain creates points of potential degradation that are not present in perfluoroalkyl chains. researchgate.net Oligomers of hexafluoropropylene oxide are one example of this approach.
Introducing Branches: Creating branched, rather than linear, fluorinated chains can also alter the environmental fate and reduce bioaccumulation potential.
The development of degradable fluorinated polyesters from fluorinated epoxides is a significant advancement in this area. researchgate.netrsc.org This research not only provides a potential alternative but also aligns with green chemistry principles by designing for degradation and enabling a circular economy for fluorine. rsc.org However, it is crucial to conduct thorough risk assessments on any new alternatives to ensure they are safe for both human health and the environment and to avoid "regrettable substitutions". nih.gov
Q & A
Q. How can the compound be modified for specialized applications like bioimaging or electronics?
- Answer :
- Functionalization : Introduce click chemistry handles (e.g., azide groups) via epoxy ring-opening for fluorescent tagging .
- Copolymerization : Blend with perfluoroalkoxy (PFA) monomers to enhance dielectric properties in thin-film transistors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
